5-Methylheptadecane
Overview
Description
5-Methylheptadecane: is an organic compound with the molecular formula C18H38 . It is a branched alkane, specifically a methyl-substituted heptadecane. This compound is known for its role as a sex pheromone in certain insect species, making it significant in the field of chemical ecology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylheptadecane typically involves organic synthesis techniques. One common method is the alkylation of heptadecane with a methyl group at the fifth carbon position. This can be achieved through various catalytic processes, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis using similar alkylation techniques. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Methylheptadecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under specific conditions.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions under extreme conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from 5-methylheptadecanol to 5-methylheptadecanoic acid.
Reduction: Typically, no significant change as it is already saturated.
Substitution: Products include 5-chloroheptadecane or 5-bromoheptadecane.
Scientific Research Applications
5-Methylheptadecane has several applications in scientific research:
Chemical Ecology: It is used as a sex pheromone in the study of insect behavior, particularly in species like the broom twig miner, Leucoptera spartifoliella.
Biological Control: Its role as a pheromone makes it useful in developing monitoring tools for biological control agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism by which 5-Methylheptadecane exerts its effects, particularly as a pheromone, involves binding to specific olfactory receptors in insects. This binding triggers a cascade of neural responses leading to behavioral changes such as attraction or mating behavior. The molecular targets are typically olfactory receptor neurons located in the antennae of insects.
Comparison with Similar Compounds
Heptadecane: A straight-chain alkane with no methyl substitution.
2-Methylheptadecane: Another methyl-substituted heptadecane but with the methyl group at the second carbon.
3-Methylheptadecane: Methyl group at the third carbon.
Comparison:
Uniqueness: 5-Methylheptadecane is unique due to its specific position of the methyl group, which significantly influences its chemical properties and biological activity. The position of the methyl group affects the compound’s boiling point, melting point, and reactivity.
Behavioral Impact: As a pheromone, the specific structure of this compound is crucial for its recognition by insect olfactory receptors, making it more effective in its role compared to other isomers.
Properties
IUPAC Name |
5-methylheptadecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-14-15-17-18(3)16-7-5-2/h18H,4-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUMUMJALVXPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949544 | |
Record name | 5-Methylheptadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26730-95-0 | |
Record name | Heptadecane, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylheptadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecane, 5-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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